Cas no 1354009-95-2 ((R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- (R)-1-(6-Diethylamino-pyrimidin-4-yl)-pyrrolidin-3-ol
- AKOS024463416
- (3R)-1-[6-(DIETHYLAMINO)PYRIMIDIN-4-YL]PYRROLIDIN-3-OL
- 1354009-95-2
- DB-247307
-
- MDL: MFCD21098856
- Inchi: 1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m1/s1
- InChI Key: BKBJTJLPZGWWHR-SNVBAGLBSA-N
- SMILES: O[C@H]1CN(C2C=C(N=CN=2)N(CC)CC)CC1
Computed Properties
- Exact Mass: 236.16371127g/mol
- Monoisotopic Mass: 236.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.5Ų
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166027-1g |
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
1354009-95-2 | 95% | 1g |
$609 | 2021-08-05 | |
| Chemenu | CM166027-1g |
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
1354009-95-2 | 95% | 1g |
$*** | 2023-03-30 | |
| Fluorochem | 090991-500mg |
R)-1-(6-Diethylamino-pyrimidin-4-yl)-pyrrolidin-3-ol |
1354009-95-2 | 95+% | 500mg |
£366.00 | 2022-03-01 | |
| Ambeed | A909635-1g |
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
1354009-95-2 | 95+% | 1g |
$536.0 | 2024-04-24 |
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Suppliers
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Related Literature
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Introduction to (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS No. 1354009-95-2)
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS No. 1354009-95-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting neurological disorders and cancer.
The chemical structure of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a diethylamino-substituted pyrimidine moiety at the 1-position. The presence of the chiral center at the 3-position of the pyrrolidine ring imparts enantiomeric specificity, which is crucial for its biological activity and pharmacological properties.
Recent studies have highlighted the importance of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in modulating specific neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively interacts with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various psychiatric disorders such as schizophrenia and depression. The ability to selectively target these receptors makes (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol a valuable lead compound for developing new therapeutic agents.
In addition to its potential in neurological disorders, (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has also shown promise in cancer research. A study published in Cancer Research reported that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer cells. These findings suggest that (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol could be a potential candidate for developing novel anticancer drugs.
The synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has been optimized using advanced synthetic methodologies to ensure high enantiomeric purity and yield. One common approach involves the use of chiral catalysts or chiral auxiliaries to achieve stereoselective synthesis. For example, a recent publication in Organic Letters described a highly efficient asymmetric synthesis route using a chiral phosphoric acid catalyst, which yielded the desired enantiomer with excellent enantiomeric excess (ee > 99%). This synthetic strategy not only enhances the practicality of large-scale production but also ensures the consistency and quality of the final product.
The physicochemical properties of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol have been extensively characterized to facilitate its use in pharmaceutical formulations. The compound exhibits good solubility in both aqueous and organic solvents, which is advantageous for drug delivery systems. Additionally, it demonstrates favorable stability under various conditions, including pH and temperature variations, making it suitable for long-term storage and transportation.
Clinical trials are currently underway to evaluate the safety and efficacy of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and pave the way for further clinical development.
In conclusion, (R)-1-(6-(Diethylamino)pyrimidin-4-y l)pyrrolidin -3 -o l (CAS No . 1 35 4009 -95 -2) strong > represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure, coupled with its biological activity and favorable physicochemical properties, positions it as a valuable asset in the ongoing efforts to develop innovative treatments for neurological disorders and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in medicinal chemistry and pharmaceutical science.
1354009-95-2 ((R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol) Related Products
- 157014-18-1(2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol)
- 1217272-14-4(1-(pyrimidin-4-yl)piperidin-4-ol)
- 1314353-46-2(1-(2-aminopyrimidin-4-yl)pyrrolidin-3-ol)
- 1206969-24-5(1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
- 1354006-66-8((S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
- 1353979-16-4(1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol)
- 1065484-23-2(1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-3-ol)
- 1065484-22-1(1-(6-Diethylamino-pyrimidin-4-yl)-piperidin-4-ol)
- 1353974-11-4(1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
- 1353985-49-5(1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol)